molecular formula C16H15BrN2O2 B12520486 6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione

6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione

Cat. No.: B12520486
M. Wt: 347.21 g/mol
InChI Key: MODSUWWQETUFGJ-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione typically involves the bromination of isoquinoline derivatives. One common method is the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine in nitrobenzene . The reaction conditions usually require heating to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is studied for its biological activities, including potential anticancer and antimicrobial properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione is not well-documented. like other isoquinoline derivatives, it may interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione is unique due to its specific substitution pattern and the presence of the dimethylaminoethyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

6-bromo-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C16H15BrN2O2/c1-18(2)8-9-19-15(20)11-5-3-4-10-13(17)7-6-12(14(10)11)16(19)21/h3-7H,8-9H2,1-2H3

InChI Key

MODSUWWQETUFGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O

Origin of Product

United States

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